molecular formula C22H21N5O2S B2832897 (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705563-47-8

(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2832897
CAS No.: 1705563-47-8
M. Wt: 419.5
InChI Key: ISVZQMQARFHHQH-UHFFFAOYSA-N
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Description

(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic compound known for its unique structural features and diverse potential applications. This compound encompasses multiple functional groups including pyrazole, thiophene, oxadiazole, and piperidine, which contribute to its broad range of chemical reactivity and utility in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone typically involves a multi-step process. Here is an illustrative approach:

  • Starting Material Preparation: : Synthesize 3-(1H-pyrazol-1-yl)phenylamine from commercially available precursors through functional group manipulation such as nitration, reduction, and cyclization.

  • Thiophene and Oxadiazole Coupling: : Prepare 3-(thiophen-3-yl)-1,2,4-oxadiazole by reacting thiophene-3-carboxylic acid with hydrazine to form the corresponding hydrazide, followed by cyclization with cyanogen bromide.

  • Final Coupling Step: : Couple the 3-(1H-pyrazol-1-yl)phenylamine with 3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine using a condensation reaction facilitated by a suitable dehydrating agent like thionyl chloride.

Industrial Production Methods

For industrial-scale production, the process could be optimized by:

  • Using continuous flow reactors to enhance reaction efficiency.

  • Employing catalysts to accelerate reaction rates and improve yields.

  • Implementing purification methods such as crystallization or chromatography to ensure high product purity.

Chemical Reactions Analysis

Types of Reactions

(3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone undergoes a variety of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using agents like potassium permanganate, resulting in the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: : It undergoes reduction reactions, for example, the nitro groups (if any) can be reduced to amines using hydrogenation catalysts.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur at the pyrazole, thiophene, and oxadiazole moieties using various halogenating agents and nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in aqueous conditions.

  • Reduction: : Hydrogen gas with palladium on carbon catalyst.

  • Substitution: : Halogenating agents like N-bromosuccinimide (NBS).

Major Products

The major products formed from these reactions include derivatives with modified functional groups such as carboxylic acids, alcohols, and substituted heterocycles.

Scientific Research Applications

Chemistry

In chemistry, the compound serves as a building block for the synthesis of more complex molecules, particularly in heterocyclic chemistry.

Biology

In biology, it is used in the study of enzyme inhibition, receptor binding, and molecular interactions due to its unique structural moieties.

Medicine

Industry

Industrially, it may be used in the development of advanced materials, such as polymers with specific electronic or optical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects typically involves interactions with biological macromolecules:

  • Molecular Targets: : These include enzymes, receptors, and proteins that bind to the various functional groups of the compound.

  • Pathways Involved: : The pathways may involve inhibition of enzymatic activity or modulation of receptor signaling, resulting in downstream biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-(1H-pyrazol-1-yl)phenyl)(3-(thiophen-3-yl)piperidin-1-yl)methanone

  • (3-(1H-pyrazol-1-yl)phenyl)(3-(1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

  • (3-(1H-pyrazol-1-yl)phenyl)(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)ethanone

Unique Features

The uniqueness of (3-(1H-pyrazol-1-yl)phenyl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone lies in its combined structural motifs, making it versatile for binding to various molecular targets and participating in diverse chemical reactions.

That wraps up an insightful look at this compound. Hope it helps! Anything else on your mind?

Properties

IUPAC Name

(3-pyrazol-1-ylphenyl)-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2S/c28-22(17-5-1-6-19(13-17)27-10-3-8-23-27)26-9-2-4-16(14-26)12-20-24-21(25-29-20)18-7-11-30-15-18/h1,3,5-8,10-11,13,15-16H,2,4,9,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVZQMQARFHHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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